molecular formula C7H3Cl2N3O5 B076471 2,4-Dichloro-3,5-dinitrobenzamide CAS No. 13550-88-4

2,4-Dichloro-3,5-dinitrobenzamide

Cat. No.: B076471
CAS No.: 13550-88-4
M. Wt: 280.02 g/mol
InChI Key: UBMOQSTZFCSCEV-UHFFFAOYSA-N
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Description

2,4-Dichloro-3,5-dinitrobenzamide is a chemical compound with the molecular formula C7H3Cl2N3O5 and a molecular weight of 280.025 g/mol . It is characterized by the presence of two chlorine atoms and two nitro groups attached to a benzamide core. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3,5-dinitrobenzamide typically involves nitration reactions. One common method starts with 2,4-dichlorobenzotrifluoride as the raw material. The process involves a two-step nitration reaction using fuming nitric acid and fuming sulfuric acid as nitrating agents. The first step occurs at 80°C for 96 hours, followed by a second nitration step. The reaction mixture is then cooled, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, in the context of tuberculosis treatment, it inhibits the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall synthesis, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-3,5-dinitrobenzamide is unique due to its specific combination of chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DprE1 makes it particularly valuable in the development of new antimycobacterial agents .

Properties

IUPAC Name

2,4-dichloro-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O5/c8-4-2(7(10)13)1-3(11(14)15)5(9)6(4)12(16)17/h1H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMOQSTZFCSCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159430
Record name Benzamide, 2,4-dichloro-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13550-88-4
Record name Benzamide, 2,4-dichloro-3,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013550884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13550-88-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 2,4-dichloro-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 74.9 g. (0.25 mole) of 2,4-dichloro-3,5-dinitrobenzoyl chloride and 200 ml. of concentrated ammonia is placed in a mortar and ground with a pestle for ten minutes. The mixture stands for 2 hours at room temperature. The yellow precipitate is removed by filtration and washed with water. There is obtained 67.7 gm. (97%) of yellow needles melting at 263°-265°. Recrystallization of 1.00 g. of material from ethanol yields 390 mg. of yellow needles melting at 262°-263°.
Name
2,4-dichloro-3,5-dinitrobenzoyl chloride
Quantity
0.25 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
yellow needles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
needles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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